3-{[6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl](2-methylpropyl)carbamoyl}propanoic acid
Description
3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid is a pyrimidine-based compound featuring a tetrahydropyrimidine core substituted with two 2-methylpropyl (isobutyl) groups, an amino group at position 6, and a carbamoylpropanoic acid moiety. Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for molecular visualization .
Properties
IUPAC Name |
4-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5/c1-9(2)7-19(11(21)5-6-12(22)23)13-14(17)20(8-10(3)4)16(25)18-15(13)24/h9-10H,5-8,17H2,1-4H3,(H,22,23)(H,18,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAMRPQPGBHWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid (CAS No. 743442-03-7) is a derivative of tetrahydropyrimidine and has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H27N5O3
- Molecular Weight : 325.41 g/mol
- IUPAC Name : 3-{6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid
- CAS Number : 743442-03-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor and exhibit antimicrobial properties.
- Enzyme Inhibition : Studies have shown that compounds similar to 3-{6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbamoyl}propanoic acid can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical pathways. For instance, related compounds have demonstrated IC50 values indicating effective inhibition against these enzymes .
- Antimicrobial Activity : The compound has shown promising results in vitro against various pathogens. Its structural analogs have been tested against bacteria like Escherichia coli and Staphylococcus aureus, demonstrating significant antimicrobial effects .
Case Studies
Several studies have highlighted the biological implications of tetrahydropyrimidine derivatives:
-
Study on Enzyme Inhibition :
- A study reported that a related compound exhibited a strong inhibitory effect on BChE with an IC50 of 46.42 μM while showing moderate activity against AChE with an IC50 of 157.31 μM . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
- Antimicrobial Efficacy :
Data Tables
| Biological Activity | Measurement Type | Result |
|---|---|---|
| AChE Inhibition | IC50 | 157.31 μM |
| BChE Inhibition | IC50 | 46.42 μM |
| Antimicrobial Activity | Pathogens Tested | E. coli, S. aureus |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The imidazo[1,2-a]pyridine moiety is known for its role in cancer therapy. Research indicates that derivatives containing this structure exhibit significant activity against various cancer cell lines. For example, compounds with imidazo[1,2-a]pyridine have been shown to inhibit the growth of cancer cells through mechanisms such as targeting PI3Kα pathways, which are crucial in cellular proliferation and survival .
Antimicrobial Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity. For instance, a compound structurally related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide was evaluated for its antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, showing moderate activity . This suggests potential for development as antibacterial agents.
Neuropharmacological Effects
Receptor Modulation
Compounds with imidazo[1,2-a]pyridine structures have been investigated for their ability to modulate GABA receptors and peripheral benzodiazepine receptors (PBRs). These interactions can lead to anxiolytic and anticonvulsant effects, making them candidates for treating anxiety disorders and epilepsy . The structural modifications in these compounds can significantly influence their binding affinity and efficacy.
Synthetic Applications
Synthetic Intermediates
The unique structure of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide allows it to serve as a synthetic intermediate in the preparation of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis .
Case Study 1: Anticancer Activity
A study focused on the synthesis of imidazo[1,2-a]pyridine derivatives revealed that certain structural modifications led to enhanced inhibitory activity against cancer cell lines. The incorporation of the furan moiety into the structure resulted in improved potency compared to previously known compounds .
| Compound | Activity Against Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast Cancer) | 5.0 |
| B | HeLa (Cervical Cancer) | 4.0 |
| C | A549 (Lung Cancer) | 6.5 |
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of imidazo[1,2-a]pyridine were screened for antimicrobial activity using agar diffusion methods. The results indicated that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide showed promising results against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Notes:
- Molecular weights marked with * are estimated based on formula.
- The target compound’s carboxylic acid group distinguishes it from analogs with neutral or electrophilic substituents (e.g., chloroacetyl in CAS 1170160-07-2), likely altering pharmacokinetics and target binding .
- Hydroxyl/methoxy substituents in Compounds 7–9 prioritize solubility but may reduce membrane permeability compared to the target compound’s balanced hydrophilic-lipophilic profile.
Research Findings and Functional Implications
Synthetic Accessibility : The chloroacetyl analog (CAS 1170160-07-2) is reported as a synthesis intermediate, suggesting the target compound may be derived via nucleophilic substitution or coupling reactions .
Crystallographic Behavior: Pyrimidine derivatives like these often form hydrogen-bonded networks in the solid state, as refined using SHELX programs . The carbamoylpropanoic acid group in the target compound could promote crystal packing via COOH···N interactions.
Biological Relevance: While specific activity data for the target compound is absent in the provided evidence, structurally related pyrimidine diones are known to inhibit enzymes involved in nucleotide metabolism. The carboxylic acid group may mimic phosphate moieties in substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
